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Compound of Interest

Compound Name: Seldomycin

CAS No.: 75635-18-6

Cat. No.: B1229070 Get Quote

Executive Summary
Seldomycin is an aminoglycoside antibiotic complex isolated from Streptomyces hofunensis.

While the complex contains multiple factors (1, 2, 3, and 5), Seldomycin Factor 5 represents

the apex of the series in terms of antimicrobial potency and enzymatic stability.

This guide analyzes Seldomycin Factor 5 not merely as a therapeutic candidate, but as a

critical structural probe for characterizing aminoglycoside resistance mechanisms in clinical

isolates. Its unique chemical architecture—specifically the absence of the 3'-hydroxyl group—

renders it immune to specific phosphorylation enzymes that inactivate Kanamycin.

Consequently, Seldomycin Factor 5 serves as a vital tool for differentiating between

aminoglycoside phosphotransferase (APH) and acetyltransferase (AAC) resistance phenotypes

in Enterobacteriaceae and Pseudomonas aeruginosa.

Chemical Architecture & Mechanism of Action[1]
Structural Determinants of Activity
Seldomycin Factor 5 belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of

aminoglycosides. Its structural homology is closest to Kanamycin B, yet it possesses a defining

modification: the lack of a hydroxyl group at the C-3' position on the amino-hexose ring I.

Core Scaffold: 2-Deoxystreptamine ring (central).
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Ring I (2,6-diamino sugar): Critical for binding to the 16S rRNA.

The 3'-Deoxy Advantage: The C-3' hydroxyl is the primary target for APH(3') enzymes. By

naturally lacking this moiety, Seldomycin Factor 5 evades phosphorylation, retaining activity

against strains resistant to Kanamycin via this mechanism.

Mechanism of Action (MoA)
Like other aminoglycosides, Seldomycin Factor 5 acts by binding to the 30S ribosomal

subunit.[1] The binding interaction is electrostatic and stereospecific, displacing critical cations

and freezing the initiation complex.

Figure 1: Aminoglycoside Interference Pathway
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Caption: The self-reinforcing cycle of aminoglycoside uptake and ribosomal disruption. Note the

feedback loop where membrane damage accelerates further drug uptake.
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Antimicrobial Spectrum & Resistance Profiling
The utility of Seldomycin Factor 5 lies in its "gap-filling" spectrum against isolates resistant to

other 4,6-disubstituted aminoglycosides.

Comparative Activity Profile
The following table synthesizes Minimum Inhibitory Concentration (MIC) trends against key

clinical phenotypes.

Organism
Group

Resistance
Phenotype

Kanamycin
MIC (µg/mL)

Seldomycin
5 MIC
(µg/mL)

Amikacin
MIC (µg/mL)

Interpretati
on

Wild Type None 0.5 – 2.0 0.5 – 1.0 1.0 – 4.0 Highly Active

Enterobacteri

aceae
APH(3')-II (+) > 64 (R) 1.0 – 4.0 (S) 1.0 – 4.0 (S)

Diagnostic

Marker

Enterobacteri

aceae
ANT(2'')-I (+) > 64 (R) > 64 (R) 4.0 – 8.0 (S)

Susceptible

to

Adenylation

Pseudomona

s aeruginosa
AAC(6')-II (+) > 64 (R) > 64 (R)

8.0 – 16.0

(I/R)

Susceptible

to Acetylation

Staphylococc

us aureus

Methicillin-R

(MRSA)
Variable 0.5 – 2.0 1.0 – 4.0

Potent

against

Gram(+)

The Resistance Logic
Understanding why Seldomycin works where Kanamycin fails requires mapping the specific

enzymatic attack sites.

Figure 2: Enzymatic Evasion Logic
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Caption: Structural basis of resistance. Seldomycin bypasses APH(3') inactivation but remains

vulnerable to AAC(6') modification.

Experimental Protocols for In Vitro Evaluation
To ensure reproducibility when testing Seldomycin Factor 5 against clinical isolates, strict

adherence to cation-adjusted protocols is mandatory. Aminoglycoside activity is highly sensitive

to divalent cation concentrations (

,

).

Preparation of Stock Solutions
Solvent: Sterile distilled water (Seldomycin is highly water-soluble).

Concentration: Prepare a 10,240 µg/mL master stock.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can lead to

potency loss.

Potency Calculation:

MIC Determination (Broth Microdilution)
Standard: CLSI M07 / EUCAST ISO 20776-1
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Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

: 20–25 mg/L

: 10–12.5 mg/L

Note: Excess cations compete with Seldomycin for LPS binding sites on Gram-negatives,

artificially inflating MICs.

Inoculum: Prepare a 0.5 McFarland suspension (

CFU/mL) and dilute 1:100 into the assay plate to achieve a final density of

CFU/mL.

Plate Format: 96-well polystyrene (round bottom).

Incubation: 35 ± 2°C, ambient air, for 16–20 hours.

Readout: The MIC is the lowest concentration completely inhibiting visible growth.

Time-Kill Kinetics
To verify bactericidal activity (essential for confirming aminoglycoside mode of action):

Inoculate CAMHB containing Seldomycin at 4x MIC.

Sample at T=0, 2, 4, 6, and 24 hours.

Plate serial dilutions on drug-free agar.

Target:

reduction in CFU/mL constitutes bactericidal activity.

Scientific Implications & Development
Seldomycin Factor 5 is rarely used as a monotherapy in modern clinical settings, but it

remains a cornerstone in Medicinal Chemistry and Epidemiology.
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Semi-Synthetic Template: The 3'-deoxy modification of Seldomycin 5 inspired the design of

Dibekacin (3',4'-dideoxykanamycin B). Researchers use Seldomycin 5 to model how

deoxygenation affects ribosomal binding affinity versus enzymatic stability.

Resistance Phenotyping: By testing an isolate against Kanamycin, Seldomycin 5, and

Amikacin, a researcher can deductively identify the resistance mechanism without

sequencing:

R to Kan, S to Sel5: Likely APH(3').

R to Kan, R to Sel5: Likely AAC(6') or ANT(2'').
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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